![molecular formula C17H15NO2 B14011263 N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide CAS No. 26385-34-2](/img/structure/B14011263.png)
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide is an organic compound with the molecular formula C17H15NO2 It is known for its unique structure, which includes a methoxyphenyl group and an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide typically involves the reaction of 3-methoxyphenylacetylene with 2-bromoacetophenone under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent such as toluene or DMF (dimethylformamide) until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Substituted acetamides.
Applications De Recherche Scientifique
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the ethynyl linkage.
N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position.
N-(2-ethynylphenyl)acetamide: Similar structure but lacks the methoxy group.
Uniqueness
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide is unique due to the presence of both the methoxy group and the ethynyl linkage, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
26385-34-2 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15NO2/c1-13(19)18-17-9-4-3-7-15(17)11-10-14-6-5-8-16(12-14)20-2/h3-9,12H,1-2H3,(H,18,19) |
Clé InChI |
SSEGNQPYUOLCSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C#CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


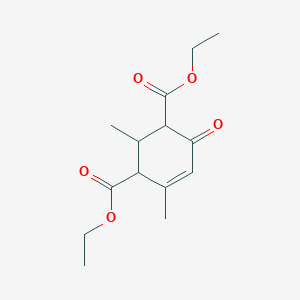

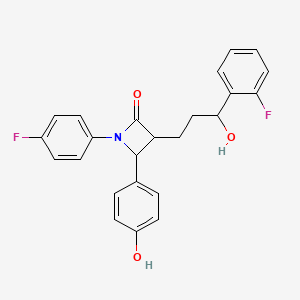
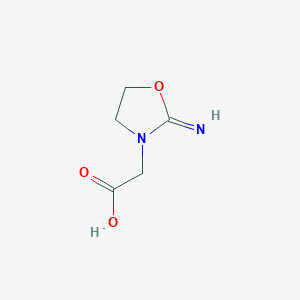
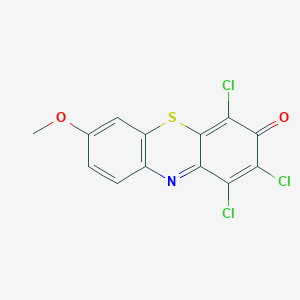
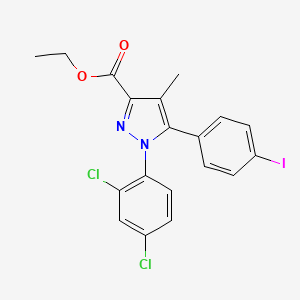
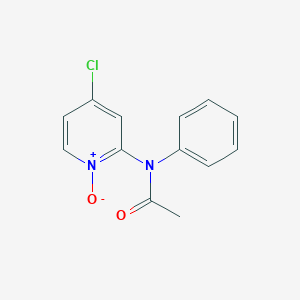
![5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14011221.png)
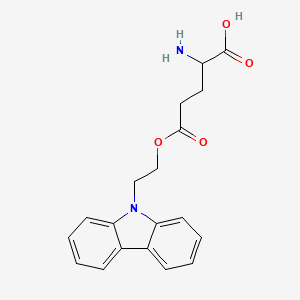
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
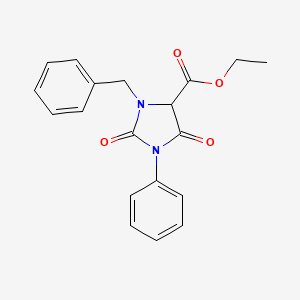
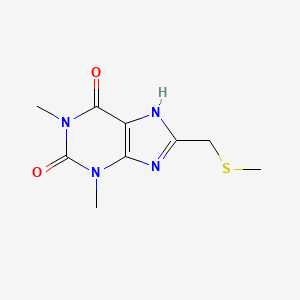
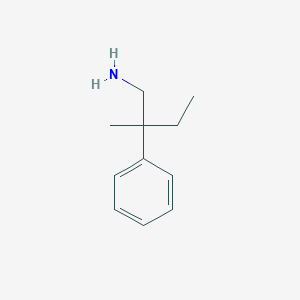
![n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine](/img/structure/B14011285.png)
